1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Overview

Description

1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (HMIM-TFSI) is an ionic liquid (IL) that has been gaining attention for its potential applications in a variety of scientific research fields. It is a low-volatility, non-flammable, and thermally stable compound, making it an attractive option for various applications. HMIM-TFSI has been studied for its use in electrochemical processes, organic synthesis, and biochemistry.

Scientific Research Applications

Liquid-Liquid Equilibria Studies : It's used in studying liquid-liquid equilibria in ternary mixtures of water, 2-propanol, and ionic liquids (Liu et al., 2016).

Electrochemical Research : It aids in researching the electrochemical behavior of species like hydrogen sulfide and thiols in various ionic liquids (Beigi et al., 2013).

Physical Property Measurement : It's employed for measuring viscosities, densities, and speeds of sound in binary mixtures with ethanol (Salinas et al., 2015).

High-Pressure Density and Viscosity Measurement : The compound is used for measuring high-pressure densities and atmospheric viscosities of ionic liquids (Hiraga et al., 2018).

Vapor Pressure Measurement : It's used in measuring vapor pressures of ionic liquids (Zaitsau et al., 2006).

Thermophysical Property Study : The compound is used for studying thermophysical properties of binary mixtures with N-methyldiethanolamine (MDEA) at various temperatures (Akbar & Murugesan, 2012).

Extraction of Phenolic Compounds : It is used in the extraction of phenolic compounds from water (Sas et al., 2019).

Lithium-Ion Battery Electrolyte : Due to its large diffusion coefficient and wide temperature range of applications, it's used as a lithium-ion battery electrolyte (Sundari et al., 2022).

Ethanol Extraction from Heptane : This compound serves as an effective solvent for the extraction of ethanol from heptane, evaluating selectivity and solute distribution ratio (Seoane et al., 2012).

Density and Viscosity Measurement : It's used for measuring the density and viscosity of ionic liquids at various temperatures (Jacquemin et al., 2006).

Thermoelectric Device Applications : The compound has potential applications in thermoelectric devices due to its high heat capacities in a specific temperature range (Blokhin et al., 2006).

Separation of Ethanol from Hexane : It's used as a solvent for separating ethanol from its azeotropic mixture with hexane (Corderi et al., 2013).

Intermolecular Interaction Studies : It interacts with beta-cyclodextrin, helping to reveal the sequence of interaction strength of some ionic liquids with beta-CD (He et al., 2009).

Lignin Transformation : It efficiently transforms lignin model compounds and lignin into benzoic acid and phenol (Yang et al., 2015).

Thermodynamic Properties Measurement : Its thermodynamic properties have been measured in a range of temperatures from 5 to 370 K (Blokhin et al., 2006).

High-Temperature and Pressure Thermophysical Properties : The compound's thermophysical properties at high temperatures and pressures are used for calculation (Safarov et al., 2013).

Determination of Carbendazim in Water : A method involving this compound is suitable for determining carbendazim in water samples (Đorđević et al., 2017).

SO2 Solubility Measurement : Large amounts of SO2 dissolve in ionic liquids by simple physical absorption, using this compound as part of the study (Anderson et al., 2006).

Mechanism of Action

Target of Action

1-Hexyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as HMIM TFS, is a type of ionic liquid . Its primary targets are gases such as oxygen and methane . The compound enhances the solubility of these gases, which can be particularly useful in various industrial applications .

Mode of Action

HMIM TFS interacts with its targets (gases) by improving their solubility . This is achieved through the unique ionic structure of the compound, which allows it to interact effectively with gases .

Biochemical Pathways

It is known that the compound’s ability to enhance gas solubility can influence various processes where these gases are involved .

Result of Action

The primary result of HMIM TFS’s action is the enhanced solubility of gases such as oxygen and methane . This can lead to improved efficiency in processes where these gases are utilized .

Action Environment

The action of HMIM TFS can be influenced by environmental factors. For instance, high temperature and low solid content are beneficial to reduce the viscosity of HMIM TFS . Additionally, the presence of carbon dioxide can improve the solubility of other gases in HMIM TFS .

Biochemical Analysis

Biochemical Properties

It has been found that this compound can enhance the sensitivity and stability of electrodes in electrochemical sensing applications

Molecular Mechanism

It is known to enhance the sensitivity and stability of electrodes in electrochemical sensing applications , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

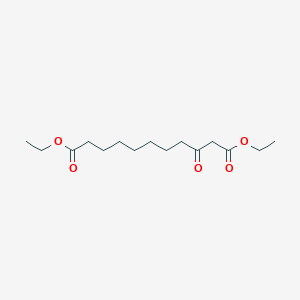

bis(trifluoromethylsulfonyl)azanide;1-hexyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N2.C2F6NO4S2/c1-3-4-5-6-7-12-9-8-11(2)10-12;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h8-10H,3-7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNFOZUBFOFJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049290 | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382150-50-7 | |

| Record name | 382150-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-3-methylimidazolium bis(trifluoromethylsufonyl)imide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X324RB62K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide?

A1: The molecular formula of this compound is C12H19F6N3O4S2, and its molecular weight is 447.44 g/mol.

Q2: What is the thermal stability of [HMIM][NTf2]?

A2: [HMIM][NTf2] exhibits high thermal stability. Its decomposition temperature is reported to be higher than that of 1-hexyl-3-methylimidazolium acetate. []

Q3: What is known about the glass transition temperature of [HMIM][NTf2]?

A3: [HMIM][NTf2] can form a glass with a glass transition temperature (Tg) of approximately 183 K. This value aligns with the empirical relation Tg ≈ (2/3)Tfus, where Tfus is the melting point. [] Adiabatic calorimetry measurements reveal that the heat capacity of the liquid-quenched glass exceeds that of the crystal across a wide temperature range. []

Q4: How does the alkyl chain length of the cation in imidazolium-based ionic liquids affect the solubility of CO2?

A4: Studies comparing CO2 solubility in different imidazolium-based ionic liquids reveal that increasing the alkyl chain length of the cation generally leads to decreased CO2 solubility. For instance, at a given temperature and pressure, the solubility of CO2 is higher in 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf2]) compared to [HMIM][NTf2]. []

Q5: Can [HMIM][NTf2] be used for CO2 capture?

A5: Yes, [HMIM][NTf2] has shown potential for CO2 capture applications. Studies have investigated its use in pre-combustion carbon capture at integrated gasification combined cycle (IGCC) power plants. [] While the cost of CO2 avoided by [HMIM][NTf2]-based capture and storage systems is currently high, around $63 per tonne of CO2, research is ongoing to improve CO2 solubility and process efficiency, which could enhance the economic viability of this technology. []

Q6: What is the role of [HMIM][NTf2] in the extraction of sulfur-containing aromatic compounds from fuels?

A6: [HMIM][NTf2] has been investigated for its potential in deep desulfurization processes for fuels, aiming to reduce sulfur content beyond the capabilities of conventional hydrodesulfurization. [] Studies have explored the extraction of sulfur-containing aromatic compounds (SAs) from diesel and gasoline using [HMIM][NTf2]. [] The regeneration of [HMIM][NTf2] in such processes, specifically the re-extraction of SAs from the ionic liquid using supercritical carbon dioxide (scCO2), has been a focus of research. []

Q7: Can [HMIM][NTf2] be used as a solvent for chemical reactions?

A7: Yes, [HMIM][NTf2] has potential as a solvent for chemical reactions. For instance, it can facilitate the crystallization of carbamates from alkanolamine solutions, offering a potential route for CO2 capture and regeneration. [] This application highlights the ability of [HMIM][NTf2] to alter reaction pathways and potentially enhance process efficiency.

Q8: How does the presence of water affect the nanostructure of [HMIM][NTf2]?

A8: Molecular dynamics simulations have shown that water molecules can significantly impact the nanostructural organization of [HMIM][NTf2]. [] At low water concentrations, water molecules tend to cluster and are surrounded by cation-anion pairs. [] As water concentration increases, cation tail aggregation begins, leading to phase separation between water and the ionic liquid. [] At high water concentrations, this aggregation intensifies, culminating in the formation of micelles, with large water channels solvating aggregates of cations and anions. []

Q9: Can [HMIM][NTf2] be used in the fabrication of luminescent materials?

A9: Yes, [HMIM][NTf2] has shown promise in developing luminescent materials. It can be used as a solvent for lanthanide complexes, resulting in highly luminescent mixtures. [, ] Furthermore, incorporating [HMIM][NTf2] into poly(methyl methacrylate) (PMMA) matrices with europium(III) complexes yields flexible, luminescent polymer films. [] These films exhibit bright red photoluminescence upon UV irradiation, showcasing the potential of [HMIM][NTf2] in optoelectronic applications.

Q10: How does confinement impact the behavior of [HMIM][NTf2]?

A10: Confinement significantly affects the structural and dynamic properties of [HMIM][NTf2]. When confined within polymer matrices like poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-co-HFP), the local structure of [HMIM][NTf2], particularly around the imidazolium C–H groups, is disrupted. [] This disruption is evident from the blue-shifts observed in infrared spectroscopy measurements. [] Additionally, pressure amplifies these confinement effects, suggesting that pressure-enhanced ionic liquid-polymer interactions play a significant role in confined systems. []

Q11: Can [HMIM][NTf2] be used in the development of conductive membranes?

A11: Research suggests potential for [HMIM][NTf2] in creating conductive membranes. Studies have explored incorporating [HMIM][NTf2] into systems with polystyrene-grafted nanoparticles. [] These systems aim to achieve conductive structures with minimal sulfonation levels. [] The presence of [HMIM][NTf2] within these structures enhances conductivity, making them promising for applications like fuel cells and water filtration, where controlled ion transport is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)

![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)